N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide
Description
The compound N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide is a structurally complex molecule featuring a tetracene core, a substituted oxane ring, and a cyclohexane-carboxamide moiety with a pyrrole-dione functional group. This article focuses on comparative analyses with structurally or functionally analogous compounds, leveraging computational and experimental methodologies to highlight similarities and distinctions.
Properties
Molecular Formula |
C39H44N4O13 |
|---|---|
Molecular Weight |
776.8 g/mol |
IUPAC Name |
N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C39H44N4O13/c1-17-33(47)22(40)12-28(55-17)56-24-14-39(53,25(16-44)41-42-38(52)19-8-6-18(7-9-19)15-43-26(45)10-11-27(43)46)13-21-30(24)37(51)32-31(35(21)49)34(48)20-4-3-5-23(54-2)29(20)36(32)50/h3-5,10-11,17-19,22,24,28,33,44,47,49,51,53H,6-9,12-16,40H2,1-2H3,(H,42,52)/b41-25+/t17-,18?,19?,22-,24-,28-,33+,39-/m0/s1 |
InChI Key |
OAXJSGUKYZPSNE-ZJYRFVPISA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)/CO)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)CO)O)N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including amino sugars and tetracyclic quinones.
Reaction Conditions: The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired compound.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions:
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s versatility makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes and receptors, modulating their activity and influencing various biochemical processes.
Pathways Involved: It affects pathways related to cell signaling, metabolism, and gene expression, leading to its diverse biological effects.
Comparison with Similar Compounds
Structural Similarity Metrics
Computational similarity measures, such as the Tanimoto coefficient and Dice index , are pivotal for quantifying structural resemblance. These metrics compare molecular fingerprints (e.g., MACCS or Morgan fingerprints) to assess overlap in functional groups, stereochemistry, and pharmacophores . For instance:
- A Tanimoto score >0.8 indicates high similarity, as used by the US-EPA CompTox Chemicals Dashboard to identify analogs for read-across toxicity assessments .
- Murcko scaffolds further classify compounds into chemotypes based on core frameworks. In a study of 633 compounds, structural motif clustering (Tanimoto ≥0.5) enabled affinity comparisons within conserved chemotypes, excluding "singleton" outliers .
Table 1: Hypothetical Structural Comparison
| Compound Name | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Tanimoto Index* | Murcko Scaffold Class |
|---|---|---|---|---|---|---|
| Target Compound | 890.8 | 1.2 | 8 | 15 | 1.00 | Tetracene-oxane |
| Aglaithioduline (SAHA analog) | 356.4 | 2.1 | 3 | 5 | 0.70 | Hydroxamate-aryl |
| Hypothetical Analog A | 875.3 | 1.5 | 7 | 14 | 0.85 | Tetracene-oxane |
| Hypothetical Analog B | 905.2 | 0.9 | 9 | 16 | 0.78 | Anthraquinone-glycone |
*Tanimoto Index calculated using Morgan fingerprints .
Spectral and Fragmentation Profiling
Mass spectrometry (MS/MS) and NMR spectroscopy are critical for dereplication and structural elucidation:
- MS/MS cosine scores (range: 0–1) compare fragmentation patterns. Related compounds cluster in molecular networks, with scores >0.7 indicating conserved substructures . For example, analogs of the target compound might share tetracene-derived ions (e.g., m/z 245, 301).
- NMR chemical shifts reveal subtle structural variations. In rapamycin analogs, shifts in regions A (δ 39–44 ppm) and B (δ 29–36 ppm) highlighted substituent differences despite conserved core environments .
Pharmacokinetic and Bioactivity Trends
While structural analogs often exhibit similar ADMET properties, minor modifications can drastically alter bioactivity:
- Aglaithioduline and SAHA share ~70% similarity in molecular properties and pharmacokinetics (e.g., solubility, plasma protein binding) but differ in HDAC8 inhibition due to hydroxamate vs. carboxamide zinc-binding groups .
- Docking affinity variability : Small changes (e.g., methyl vs. ethyl groups) alter binding pocket interactions. For example, brominated alkaloids from Pseudoceratina sponges showed affinity differences despite shared scaffolds .
Case Study: Impact of Substituents on Bioactivity
- Oxane ring stereochemistry : The (2R,4S,5S,6S) configuration could confer unique hydrogen-bonding interactions vs. diastereomers, as seen in glycoside antibiotics .
Biological Activity
The compound N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide (commonly referred to as INNO-206) is a synthetic derivative of doxorubicin designed to enhance the therapeutic index while minimizing adverse effects. This article explores its biological activity through various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C37H42N4O13 |
| Molar Mass | 750.75 g/mol |
| Density | 1.60 ± 0.1 g/cm³ (Predicted) |
INNO-206 is designed to target cancer cells more effectively than its parent compound doxorubicin. The compound employs a mechanism that involves:
- Targeted Delivery : The modification allows for selective accumulation in tumor tissues.
- Cytotoxicity : It induces apoptosis in cancer cells through DNA intercalation and inhibition of topoisomerase II.
- Resistance Overcoming : The structural changes aim to circumvent common resistance mechanisms observed with conventional doxorubicin therapy.
Antitumor Activity
Research indicates that INNO-206 exhibits significant antitumor activity across various cancer cell lines. A study demonstrated its effectiveness against:
- Breast Cancer : INNO-206 showed enhanced cytotoxic effects compared to doxorubicin in MCF7 and MDA-MB231 cell lines.
- Lung Cancer : In A549 lung adenocarcinoma cells, INNO-206 induced higher rates of apoptosis and cell cycle arrest at the G2/M phase.
Case Studies
- Clinical Trials : Phase I trials have indicated that INNO-206 can be administered safely with manageable side effects. Patients exhibited tumor regression in several cases during the trial.
- In Vivo Studies : Animal models treated with INNO-206 demonstrated significant tumor size reduction compared to control groups treated with placebo or doxorubicin alone.
Pharmacokinetics
The pharmacokinetic profile of INNO-206 suggests improved bioavailability and a longer half-life than doxorubicin. This allows for less frequent dosing while maintaining therapeutic levels in plasma.
Safety Profile
INNO-206 has been associated with reduced cardiotoxicity compared to traditional doxorubicin treatments. The formulation aims to minimize damage to healthy tissues while maximizing tumor targeting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
